molecular formula C13H22N4O2 B2647408 Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate CAS No. 2580114-08-3

Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate

Cat. No. B2647408
CAS RN: 2580114-08-3
M. Wt: 266.345
InChI Key: ZDZJVGGUYLVICM-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a tert-butyl group, a common moiety in organic chemistry. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It also contains an azidomethyl group, which introduces an azide functionality that can participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopenta[b]pyrrole ring, along with the tert-butyl and azidomethyl substituents. The exact 3D structure and stereochemistry would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The azide group is known for its participation in click reactions, and the tert-butyl group could potentially undergo reactions involving the breaking of the C-C bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the tert-butyl group could influence the compound’s hydrophobicity .

Scientific Research Applications

Efficient Synthesis Methods

One study presents an efficient and scalable synthesis of a closely related compound, highlighting its importance as a pharmacologically significant intermediate. This process involves an inexpensive KMnO4 mediated oxidative cleavage, proving to be cost-effective and high yielding for commercial synthesis (Bahekar et al., 2017).

Asymmetric Synthesis and Cyclization

Another research focuses on the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization, showcasing the compound's utility in generating chiral pyrrolidine derivatives with high yield and enantiomeric excess (Chung et al., 2005).

Structural Characterization and Thermal Analysis

The synthesis, characterization, and X-ray analysis of derivatives offer insights into the compound's structural features and stability. Such studies help in understanding the compound's chemical properties and potential applications in various research areas (Çolak et al., 2021).

Novel Reaction Mechanisms

Research on silver-catalyzed cyclizations reveals new insights into controlling reaction pathways and product formation, demonstrating the compound's versatility in organic synthesis (Hermann & Brückner, 2018).

Continuous Flow Synthesis

The development of a one-step continuous flow synthesis method for pyrrole-3-carboxylic acid derivatives from tert-butyl acetoacetates showcases advancements in synthesis technology, allowing for efficient and scalable production of related compounds (Herath & Cosford, 2010).

properties

IUPAC Name

tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-10(8-15-16-14)7-9-5-4-6-11(9)17/h9-11H,4-8H2,1-3H3/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZJVGGUYLVICM-DCAQKATOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate

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